3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione
Description
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZPZFXQOUOXFH-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107556 | |
| Record name | 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211565-11-5 | |
| Record name | 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211565-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates trifluoromethyl groups and cyclobutene dione moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure:
- Chemical Formula : CHFNO
- Molecular Weight : 630.59 g/mol
- CAS Number : 1256245-84-7
The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Inhibition of Steroid 5α-reductase Type 1 (SRD5A1) :
- A study demonstrated that derivatives containing the trifluoromethyl phenyl group showed significant inhibition of SRD5A1 activity, which is crucial in androgen metabolism. The compound exhibited an IC value of 1.44 ± 0.13 µM , indicating potent inhibitory activity against dihydrotestosterone (DHT) production in human keratinocyte cells (HaCaT cells) .
- Cytotoxicity Assessment :
- Mechanism of Action Studies :
Efficacy in Biological Assays
The efficacy of the compound has been evaluated using various in vitro assays:
Case Study: Inhibition of DHT Production
In a controlled study using HaCaT cells, treatment with the compound resulted in significant inhibition of DHT production without affecting cell viability at lower concentrations (up to 88% viability at 1 µM). This suggests potential applications in conditions related to androgen excess, such as androgenetic alopecia or benign prostatic hyperplasia.
Molecular Docking Studies
Molecular docking simulations indicated a stable binding interaction between the compound and the active site of SRD5A1, supporting its role as a competitive inhibitor. The K value was determined to be 2.382 µM , further validating its potency as an inhibitor .
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS No.: 1211565-11-5
- Molecular Formula : C${23}$H${25}$F$6$N$3$O$_2$
- Molecular Weight : 489.45 g/mol
- Storage : Inert atmosphere, 2–8°C
- Stereochemistry : Defined (1R,2R) configuration on the cyclohexyl moiety .
- Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
This cyclobutene-dione derivative features a 3,5-bis(trifluoromethyl)phenyl group and a (1R,2R)-2-(piperidin-1-yl)cyclohexyl substituent. The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while the piperidine ring may contribute to receptor binding via hydrophobic interactions .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects
- Trifluoromethyl Groups: The target compound and analogs 1–4 retain 3,5-bis(trifluoromethyl)phenyl groups, which improve metabolic stability and binding affinity through strong electron-withdrawing effects .
- Cyclohexyl Substituents: Piperidinyl vs. Dimethylamino: The piperidinyl group in the target compound (vs. Stereochemistry: The (1R,2R) configuration in the target compound and analog 1 contrasts with the (1S,2S) configuration in analog 2, which may lead to divergent biological activities due to spatial orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
